molecular formula C15H17ClN6O2 B2872976 2-((4-((3-chloro-4-methoxyphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol CAS No. 878063-19-5

2-((4-((3-chloro-4-methoxyphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol

Cat. No.: B2872976
CAS No.: 878063-19-5
M. Wt: 348.79
InChI Key: XQOVMDFYIMFAIR-UHFFFAOYSA-N
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Description

2-((4-((3-chloro-4-methoxyphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines This compound is characterized by its unique structure, which includes a chloro-methoxyphenyl group, a pyrazolo[3,4-d]pyrimidine core, and an ethanolamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-((3-chloro-4-methoxyphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol typically involves multiple steps. One common approach is to start with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the chloro-methoxyphenyl group and the ethanolamine moiety. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((4-((3-chloro-4-methoxyphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and as a building block for drug discovery.

    Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.

    Medicine: Research has indicated potential therapeutic applications, including anti-cancer and anti-inflammatory properties.

    Industry: It is used in the development of novel materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((4-((3-chloro-4-methoxyphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine
  • 4-Aminopyrazolo[3,4-d]pyrimidine-based compounds

Uniqueness

Compared to similar compounds, 2-((4-((3-chloro-4-methoxyphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro-methoxyphenyl group and the ethanolamine moiety enhances its potential for diverse applications and makes it a valuable compound for further research and development.

This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[[4-(3-chloro-4-methoxyanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN6O2/c1-22-14-10(8-18-22)13(20-15(21-14)17-5-6-23)19-9-3-4-12(24-2)11(16)7-9/h3-4,7-8,23H,5-6H2,1-2H3,(H2,17,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOVMDFYIMFAIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC(=C(C=C3)OC)Cl)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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